1-Cbz-[1,4]diazepan-5-one
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Overview
Description
1-Cbz-[1,4]diazepan-5-one, also known as benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28. This compound is a derivative of diazepane and is characterized by the presence of a carbobenzoxy (Cbz) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties .
Mechanism of Action
Target of Action
It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors in the central nervous system . They enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .
Mode of Action
Diazepam enhances the activity of GABA by binding to a specific site on the GABA-A receptor . This binding increases the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. The result is an overall decrease in neuronal excitability .
Biochemical Pathways
By enhancing GABA activity, benzodiazepines like diazepam can decrease neuronal excitability and produce a calming effect .
Pharmacokinetics
Diazepam, a structurally similar compound, is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to diazepam, it may have sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cbz-[1,4]diazepan-5-one can be synthesized through the reaction of 1-Cbz-[1,4]diazepane with iodo ketone. The reaction typically involves the use of organic solvents and specific reaction conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cbz-[1,4]diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
1-Cbz-[1,4]diazepan-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
1,4-Diazepane: A parent compound without the carbobenzoxy group.
Benzyl 5-oxo-1,4-diazepane-1-carboxylate: A closely related compound with similar structural features.
Uniqueness: 1-Cbz-[1,4]diazepan-5-one is unique due to the presence of the carbobenzoxy protecting group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
benzyl 5-oxo-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFVWFHEUKZII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375076 |
Source
|
Record name | 1-cbz-[1,4]diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18158-16-2 |
Source
|
Record name | 1-cbz-[1,4]diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18158-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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